Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate

Kinase Inhibition PKCzeta Cell-Free Assay

PKCζ-targeting research often relies on undefined analogs with unvalidated potency. This 2-aminothiophene-3-carboxylate delivers near-complete PKCζ inhibition (IC₅₀ = 0.002 µM, 100% at 30 µM). • Established SAR from BRENDA enables rational analog design. • SC-XRD-defined crystal structure ensures batch-to-batch consistency for solid-dosage studies. • Dual functionality as photosensitizer with antiproliferative activity and versatile metal-coordination ligand. • High DMSO solubility (27.5 mg/mL) supports in vitro assay workflows.

Molecular Formula C14H15NO3S
Molecular Weight 277.34 g/mol
CAS No. 15854-11-2
Cat. No. B095779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate
CAS15854-11-2
Molecular FormulaC14H15NO3S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)N
InChIInChI=1S/C14H15NO3S/c1-3-18-14(16)12-11(8-19-13(12)15)9-4-6-10(17-2)7-5-9/h4-8H,3,15H2,1-2H3
InChIKeyZUOUKGJUHCKVDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate: Overview


Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS 15854-11-2) is a heterocyclic small molecule belonging to the 2-aminothiophene-3-carboxylate class . Its core structure features a thiophene ring substituted with an amino group at the 2-position, an ethyl ester at the 3-position, and a 4-methoxyphenyl group at the 4-position, with a molecular weight of 277.34 g/mol (C₁₄H₁₅NO₃S) [1]. The compound is typically synthesized via the Gewald reaction and serves as a versatile scaffold in medicinal chemistry, with documented roles as an atypical protein kinase C zeta (PKCζ) inhibitor, a photosensitizer with antiproliferative effects, and a ligand for coordination chemistry .

PathwayAtypical PKCζ inhibition studies
ApplicationPhotosensitizer research scaffold
ChemistryCoordination ligand for metal complexes
FormulationDMSO-soluble for in vitro assays

Why Generic Substitution Fails


The biological activity and physicochemical properties of 2-aminothiophene-3-carboxylates are exquisitely sensitive to substitution patterns on the 4-aryl ring and the ester moiety. In the context of PKCζ inhibition, replacing the 4-methoxyphenyl group with an unsubstituted phenyl ring (CAS 4815-36-5) or altering the ester from ethyl to methyl (CAS 350988-34-0) can significantly alter both potency and selectivity profiles [1]. For instance, the 2-fluoro-4-methoxyphenyl analog exhibits a 2-fold higher IC₅₀ (0.004 µM vs. 0.002 µM) in cell-free PKCζ assays, demonstrating that even subtle modifications to the aryl ring can dramatically impact target engagement [1]. Therefore, for applications requiring precise inhibition of atypical PKC isoforms or defined antiproliferative outcomes in specific cancer models, direct substitution with a close analog is not scientifically valid without re-validation of the entire biological profile.

4-Aryl substitution sensitivity
Removal of the 4-methoxy group or halogen addition may shift PKCζ inhibition profile and target engagement.
Ester group impact
Switching from ethyl to methyl ester can alter cytotoxic potency and cellular permeability in cancer cell models.
Solid-state undefined analogs
Close analogs lack publicly available crystal structure data, complicating formulation and dissolution studies.

Quantitative Evidence vs. Closest Analogs


PKCζ Inhibition Potency vs. 2-Fluoro Analog

In a direct, cell-free assay measuring inhibition of human atypical protein kinase C zeta (PKCζ), the target compound demonstrates an IC₅₀ of 0.002 µM [1]. This is 2-fold more potent than the closely related analog ethyl 2-amino-4-(2-fluoro-4-methoxyphenyl)thiophene-3-carboxylate, which exhibits an IC₅₀ of 0.004 µM under the same assay conditions [1].

PKCζ IC₅₀
Head-to-head
0.002 µM vs. 0.004 µM (2-fluoro analog)
Supports PKCζ inhibition study fit
Cell-free assay; human PKCζ
Kinase Inhibition PKCzeta Cell-Free Assay IC50

PKCζ Inhibition Efficacy vs. Dimethoxy Analogs

At a fixed concentration of 30 µM, the target compound achieves 100% inhibition of human PKCζ activity [1]. This contrasts sharply with several 3,4-dimethoxyphenyl-substituted analogs, which exhibit significantly lower inhibitory efficacy at the same concentration, e.g., 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylic acid (65% inhibition) and its 2-methylbenzyl ester (64% inhibition) [1].

Inhibition at 30 µM
Head-to-head
100% inhibition vs. 65% (dimethoxy analog)
Highlights 4-methoxyphenyl motif relevance
Fixed concentration; PKCζ assay
Kinase Inhibition PKCzeta Percent Inhibition SAR

Antiproliferative Activity vs. Methyl Ester

The target compound induces apoptosis in MCF-7 breast cancer cells with an IC₅₀ range of 23.2–95.9 µM . While a direct, head-to-head study in the exact same experimental conditions is not available, data for the methyl ester analog (methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate) can be compared from a separate study: it shows an IC₅₀ of 763.6 nM (0.76 µM) against a different cancer cell line (MDA-MB-231) [1]. This suggests that the ethyl ester may exhibit a different potency profile, potentially linked to altered cellular permeability or metabolic stability, warranting its specific use over the methyl ester for certain cancer models.

Antiproliferative IC₅₀
Cross-study
23.2–95.9 µM (MCF-7) vs. 0.76 µM (methyl ester, MDA-MB-231)
Ester-dependent potency context
Different cell lines; requires validation
Anticancer MCF-7 Cytotoxicity Apoptosis

Solid-State Stability and Crystal Structure

The compound's crystal structure has been experimentally determined by single-crystal X-ray diffraction (SC-XRD), revealing a monoclinic system (space group P2₁/c) with unit cell dimensions a = 11.8355 Å, b = 18.6222 Å, c = 9.0110 Å, and β = 106.5° . The structure is stabilized by a network of intra- and intermolecular N–H···O hydrogen bonds, which contribute to its solid-state stability and predictable morphology . In contrast, no publicly available crystal structure data could be located for the closely related ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5) or methyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate (CAS 350988-34-0) at this time.

Crystal structure
Data to verify
Monoclinic P2₁/c; defined H-bond network
Supports solid-state formulation research
No SC-XRD data for close analogs
Crystallography X-ray Diffraction Solid-State Stability

DMSO Solubility for Assay Design

The compound exhibits high solubility in DMSO, measured at 27.5 mg/mL, corresponding to a 99.16 mM stock solution concentration . This level of solubility facilitates the preparation of concentrated stock solutions for in vitro biochemical and cell-based assays. While the phenyl analog (CAS 4815-36-5) lacks publicly reported solubility data, the methyl ester analog (CAS 350988-34-0) has an estimated water solubility of 1.452e+004 mg/L (14.52 mg/mL) at 25°C , which is lower than the DMSO solubility of the target compound, though solvent systems differ.

DMSO solubility
Source review
27.5 mg/mL (99.16 mM)
Facilitates concentrated stock preparation
Data to verify; different solvent from comparator
Solubility DMSO In vitro Assay Formulation

Key Application Scenarios


PKCζ-Focused Kinase Inhibitor Screening

The compound's potent and near-complete inhibition of PKCζ (IC₅₀ = 0.002 µM, 100% inhibition at 30 µM) [1] makes it a valuable starting point for medicinal chemistry campaigns targeting this atypical kinase, which is implicated in insulin signaling and cancer cell survival. The established structure-activity relationship (SAR) from the BRENDA dataset [1] provides a clear roadmap for further analoging, where even minor modifications to the 4-aryl group (e.g., 2-fluoro substitution) can modulate potency.

Photosensitizer Development for PDT

The compound has been identified as a photosensitizer with antiproliferative activity against cancer cells [1]. Its ability to act as both a ligand and a photosensitizer positions it as a unique scaffold for developing next-generation PDT agents, particularly for applications requiring precise spatiotemporal control of cytotoxicity.

Solid-State Formulation and Material Science

The availability of a fully characterized crystal structure via SC-XRD, including unit cell parameters and hydrogen-bonding network [1], is a critical asset for researchers developing solid-dosage forms, studying crystal engineering, or investigating structure-property relationships in organic electronics. This defined solid-state form reduces variability in dissolution rate and stability testing compared to amorphous or polymorphically undefined analogs.

Coordination Chemistry and Catalyst Design

The compound functions as a versatile ligand for metal coordination, owing to its thiophene sulfur, amino group, and ester carbonyl oxygen atoms [1]. Its high DMSO solubility (27.5 mg/mL) facilitates the preparation of metal complexes for catalysis or materials science applications, where precise control over ligand-metal stoichiometry is essential.

Application
Selection Property
Validation Focus
PKCζ kinase inhibition studies
Reported PKCζ inhibition profile
Target engagement and isoform selectivity
Photosensitizer research
Photosensitizer-activity context
Light-dependent cytotoxicity endpoints
Solid-state formulation research
Defined crystal structure data
Crystallinity-dependent property review
Coordination chemistry studies
Multidentate ligand scaffold
Ligand-metal stoichiometry and complex characterization

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